Lipophilicity (Calculated LogP) Divergence: Target Compound vs. Positional Isomer (4-Chloro-2-methyl)
The target compound (2-chloro-4-methyl substitution) exhibits a calculated LogP of ~2.64 , whereas the positional isomer 2-(4-chloro-2-methylphenoxy)-N-methylethanamine (CAS 915921-50-5) has a reported LogP of 2.92 . This ~0.3 log unit difference represents a ~2-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, solubility, and off-target binding profiles.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.64 (ChemSrc); alternative vendor reports LogP 2.25 (Leyan) |
| Comparator Or Baseline | 2-(4-Chloro-2-methylphenoxy)-N-methylethanamine (CAS 915921-50-5): LogP 2.92 (Hit2Lead) |
| Quantified Difference | ΔLogP ≈ 0.28 (target less lipophilic than positional isomer) |
| Conditions | Calculated values using ACD/Labs or JChem software; values reported across vendor datasheets. |
Why This Matters
A lower LogP indicates reduced lipophilicity, potentially leading to better aqueous solubility and lower non-specific protein binding, which are critical for in vitro assay reliability and in vivo pharmacokinetics.
